![molecular formula C11H9NO3 B038251 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione CAS No. 112646-14-7](/img/structure/B38251.png)
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is a heterocyclic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione can have various biochemical and physiological effects on cells. This compound can induce apoptosis in cancer cells, and it can also inhibit the growth of bacterial and fungal strains. Additionally, this compound can induce the production of ROS in cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione in lab experiments is its potential as a cytotoxic and antimicrobial agent. This compound can be used to study the mechanisms of cell death and the effects of oxidative stress on cells. However, one of the main limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for the study of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione. One potential direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been achieved using different methods. One of the most common methods is the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutyrate. Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
112646-14-7 |
|---|---|
Produktname |
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,10-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-10-7(6-15-11(12)14)2-1-3-8(9)10/h1-3H,4-6H2 |
InChI-Schlüssel |
CJCAYZAFFOFWCS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
Kanonische SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
Synonyme |
1H,3H,7H-Pyrido[3,2,1-ij][3,1]benzoxazine-3,7-dione, 5,6-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




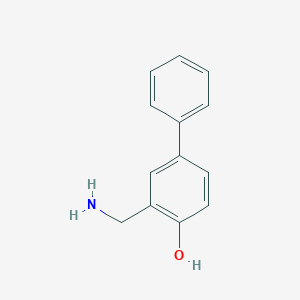
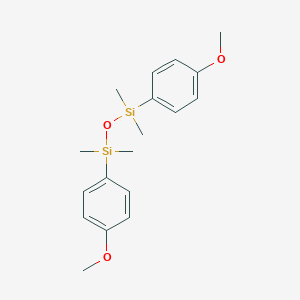

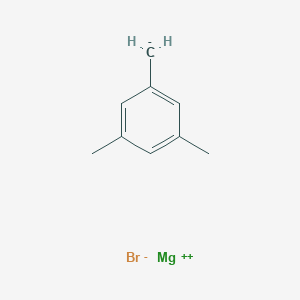
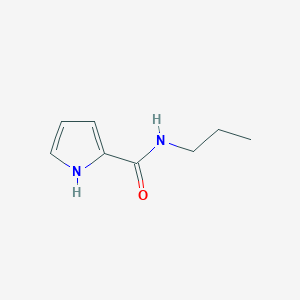
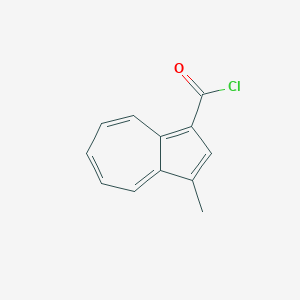
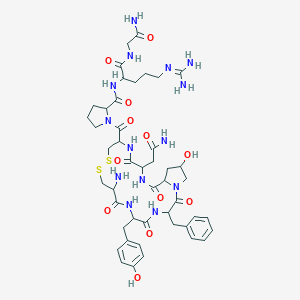

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
